molecular formula C12H19NO2 B12320354 N-(2-Hydroxyethyl) Pseudoephedrine CAS No. 91688-17-4

N-(2-Hydroxyethyl) Pseudoephedrine

Cat. No.: B12320354
CAS No.: 91688-17-4
M. Wt: 209.28 g/mol
InChI Key: DZUDAROQGILUTD-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl) Pseudoephedrine is a chemical compound with the molecular formula C12H19NO2. It is a derivative of pseudoephedrine, a well-known decongestant. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the pseudoephedrine molecule. It has various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl) Pseudoephedrine can be synthesized through several methods. One common approach involves the reaction of pseudoephedrine with ethylene oxide under controlled conditions. This reaction typically requires a catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the nitrogen atom of pseudoephedrine .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chemical reactors where pseudoephedrine is reacted with ethylene oxide in the presence of a catalyst. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl) Pseudoephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines .

Scientific Research Applications

N-(2-Hydroxyethyl) Pseudoephedrine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, causing vasoconstriction and reducing nasal congestion. The hydroxyethyl group enhances its solubility and bioavailability, making it more effective in certain applications .

Comparison with Similar Compounds

Similar Compounds

    Pseudoephedrine: The parent compound, widely used as a decongestant.

    Ephedrine: A related compound with similar sympathomimetic effects.

    N-(2-Hydrazono-2-hydroxyethyl)-d-pseudoephedrine: A derivative with different chemical properties.

Uniqueness

N-(2-Hydroxyethyl) Pseudoephedrine is unique due to the presence of the hydroxyethyl group, which enhances its solubility and bioavailability compared to its parent compound, pseudoephedrine. This makes it more suitable for certain pharmaceutical and industrial applications .

Properties

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDAROQGILUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207213
Record name α-[1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91688-17-4
Record name α-[1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91688-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol
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